molecular formula C15H19NO4 B8005895 Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B8005895
M. Wt: 277.31 g/mol
InChI Key: PFWDUAUMYWDGNJ-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate is a specialized pyrrolidine derivative serving as a key building block in organic synthesis and pharmaceutical research . This compound is utilized as a pharmaceutical intermediate, playing a critical role in the development and manufacture of active pharmaceutical ingredients (APIs) and other complex molecules . Suppliers specializing in fine chemicals and custom synthesis offer this compound to support drug discovery and development efforts . The pyrrolidine ring, protected by a benzyloxycarbonyl (Cbz) group and functionalized with ester and methyl groups, makes it a versatile chiral scaffold for constructing a wide range of pharmacologically active compounds. This product is intended for research purposes and is strictly for Research Use Only (RUO). It is not designed for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

3-O-benzyl 4-O-methyl 1-methylpyrrolidine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-16-8-12(14(17)19-2)13(9-16)15(18)20-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWDUAUMYWDGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Sequential Functionalization

A widely adopted route begins with the construction of the pyrrolidine ring via cyclization of appropriately substituted precursors. For example, 1-tert-butyl-5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate undergoes deprotonation with lithium hexamethyldisilazide (LHMDS) at −78°C, followed by formic acetic anhydride-mediated cyclization to form the pyrrolidine core. Subsequent benzyloxycarbonyl (Cbz) protection is achieved using benzyl chloromethanoate in saturated sodium bicarbonate, yielding the protected intermediate with 97% efficiency.

Key considerations :

  • Low-temperature conditions (−78°C) prevent racemization during cyclization.

  • The choice of base (e.g., LHMDS vs. LDA) influences reaction kinetics and byproduct formation.

Table 1: Cyclization and Protection Steps

StepReaction TypeReagents/ConditionsYield (%)Reference
1DeprotonationLHMDS, THF, −78°C
2CyclizationFormic acetic anhydride, −78°C82.9
3Cbz ProtectionBenzyl chloromethanoate, NaHCO₃, 0°C97

Methyl Group Introduction Strategies

Alkylation of Pyrrolidine Nitrogen

The 1-methyl group is introduced via alkylation using methyl iodide or dimethyl sulfate. In a representative procedure, the pyrrolidine nitrogen is deprotonated with potassium carbonate in dimethylformamide (DMF), followed by treatment with methyl iodide at 25°C for 12 hours. This step typically achieves 78–85% yield, with purity confirmed by ¹H NMR (δ = 3.15–3.28 ppm for N–CH₃).

Challenges :

  • Competing over-alkylation necessitates precise stoichiometry.

  • Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.

Esterification and Carboxylate Manipulation

Steglich Esterification

The 3-carboxylate group is installed via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in methanol. This method affords the methyl ester in 90% yield, with minimal epimerization due to mild conditions. Alternatives like Fischer esterification (HCl/MeOH) are less favored due to acidic degradation risks.

Table 2: Esterification Methods

MethodReagents/ConditionsYield (%)Purity (GC/NMR)Reference
SteglichDCC, DMAP, MeOH, 25°C90>95%
FischerHCl (gas), MeOH, reflux6588%

Stereochemical Control and Analytical Validation

Chiral Pool vs. Catalytic Asymmetric Synthesis

The (3S,4R) configuration is preserved using chiral starting materials like L-proline derivatives or via Rhodium-catalyzed asymmetric hydrogenation. Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography confirm stereochemical integrity, with diastereomeric excess exceeding 98% in optimized protocols.

Analytical data :

  • ¹H NMR (CDCl₃): δ = 1.48–1.53 ppm (tert-butyl), 5.05–5.15 ppm (Cbz CH₂).

  • High-resolution mass spectrometry (HRMS): [M+H]⁺ calculated for C₁₈H₂₄NO₄⁺: 318.1701; found: 318.1705.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements replace batch reactors with continuous flow systems, reducing reaction times from hours to minutes. For example, hydrogenation of intermediates using Pd/C in a microfluidic reactor achieves 98% conversion with 50% reduced catalyst loading.

Economic factors :

  • Solvent recycling (e.g., THF, DCM) lowers production costs by 30%.

  • Automated purification systems (e.g., simulated moving bed chromatography) enhance throughput.

Challenges and Mitigation Strategies

Deprotection Side Reactions

The tert-butoxycarbonyl (Boc) group, while stable under basic conditions, requires careful acidolysis (e.g., trifluoroacetic acid (TFA) in DCM) to avoid carbamate scrambling. Neutralization with aqueous NaHCO₃ before extraction minimizes emulsion formation.

Byproduct Formation During Alkylation

Unreacted methyl iodide is quenched with sodium thiosulfate, reducing halogenated byproducts to <2% .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H17NO4C_{14}H_{17}NO_4 and a molecular weight of approximately 263.29 g/mol. Its structure features a pyrrolidine ring substituted with a benzyloxycarbonyl (Cbz) group at the 1-position and a carboxylic acid group at the 3-position. The stereochemistry is defined as (3S,4R), which is critical for its biological activity.

Chemistry

  • Chiral Building Block : The compound serves as a crucial chiral building block for synthesizing complex organic molecules, particularly in asymmetric synthesis where chirality is essential for biological activity.

Biology

  • Precursor for Bioactive Compounds : It is utilized in synthesizing biologically active molecules, including potential pharmaceuticals that target specific enzymes or receptors.

Medicine

  • Drug Development : The compound is investigated for its role in drug development, particularly in synthesizing chiral drugs that exhibit enhanced efficacy and reduced side effects.

Case Studies

Several case studies demonstrate the applications of this compound:

  • Synthesis of Antiviral Agents : Research indicates that derivatives of methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate have been synthesized as potential antiviral agents targeting specific viral enzymes.
  • Cancer Research : Studies have shown that compounds derived from this pyrrolidine can inhibit tumor growth by targeting cancer cell metabolism.
  • Neuropharmacology : Investigations into the effects of this compound on neurotransmitter systems have revealed potential applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative which can then interact with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Substituent Variations

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate
  • Substituents: 1-benzyl, 4-amino, 3-methyl ester.
  • Key Differences: Replacing the Z group with an unprotected amine increases nucleophilicity but reduces stability. The amino group facilitates rapid derivatization but requires careful handling to avoid unwanted side reactions.
  • Applications : Primarily used as a precursor for further functionalization. Its lower molecular weight (234.29 g/mol) compared to the target compound (~309 g/mol) may enhance solubility in polar solvents .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
  • Substituents : 1-methyl, 4-benzodioxol, 3-urea-linked trifluoromethylphenyl.
  • The urea moiety enables hydrogen bonding, contrasting with the Z group’s carbamate.
  • Applications : Demonstrated >99% purity and 68% crude yield, suggesting utility in high-precision pharmaceutical applications. Its higher molecular weight (466 g/mol) may impact bioavailability .
Methyl 3′-benzyl-4′-(2-chlorophenyl)-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate
  • Substituents : Spiro-oxindole framework, 2-chlorophenyl, 1′-methyl.
  • Applications : Structural studies (e.g., crystallography) highlight its role in alkaloid synthesis and enzyme inhibition .

Structural and Property Comparison Table

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Key Properties/Applications Reference
Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate 1-Me, 4-Z, 3-COOMe ~309 Carbamate, ester Stable intermediate for synthesis -
Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate 1-Bn, 4-NH2, 3-COOMe 234.29 Amine, ester Reactive precursor for derivatization
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-(trifluoromethylphenylurea)pyrrolidine-3-carboxylic acid 1-Me, 4-benzodioxol, 3-urea 466 Urea, carboxylic acid, benzodioxol High-purity bioactive candidate
Methyl 3′-benzyl-4′-(2-chlorophenyl)-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate Spiro-oxindole, 2-ClPh - Spirocyclic, oxindole, ester MAO inhibition, crystallography

Key Insights from Comparative Analysis

  • Protective Group Strategy: The Z group in the target compound offers stability under acidic conditions, contrasting with the amino group in , which requires protection during synthesis. Hydrogenolysis-based deprotection of the Z group is advantageous in multi-step syntheses.
  • Electronic and Steric Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but may reduce solubility. The Z group’s aromatic ring contributes to π-π interactions in receptor binding.
  • Biological Relevance : Spirocyclic derivatives (e.g., ) exhibit conformational rigidity, often correlating with enhanced bioactivity. The target compound’s flexibility may broaden its applicability in diverse synthetic pathways.
  • Synthetic Utility : As a 3,4-disubstituted pyrrolidine, the target compound aligns with PharmaBlock’s featured building blocks (e.g., fluoropyrrolidines ), underscoring its role in drug discovery.

Biological Activity

Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzyloxycarbonyl (Z) protecting groups. The compound can be characterized using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and purity.
  • Mass Spectrometry (MS) : Used for determining molecular weight and confirming the presence of specific functional groups.
  • Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.

Pharmacological Properties

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxicity : Certain derivatives have been tested for cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which is a common mechanism for many pharmacologically active compounds.
  • Receptor Modulation : It may interact with various receptors in the body, influencing cellular signaling pathways that regulate immune responses and cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. Below is a summary table highlighting key findings from relevant research:

Study ReferenceCompound TestedBiological ActivityKey Findings
Pyrrolidine DerivativeAntibacterialShowed significant inhibition against Gram-positive bacteria.
Related PyrrolidineCytotoxicityInduced apoptosis in cancer cell lines with IC50 values in low micromolar range.
Benzyl Ester AnalogAnti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-(benzyloxycarbonyl)-1-methylpyrrolidine-3-carboxylate?

The synthesis typically involves multi-step strategies, including:

  • Palladium-catalyzed cyclization : Similar pyrrolidine derivatives are synthesized via palladium-catalyzed aza-Heck cyclizations, which form the pyrrolidine ring under mild conditions. For example, Pd₂(dba)₃ with phosphine ligands (e.g., PA-Ph) enables efficient ring closure .
  • Protection/deprotection strategies : The benzyloxycarbonyl (Cbz) group is introduced to protect amines during synthesis, often using benzyl chloroformate. Subsequent deprotection may involve hydrogenolysis .
  • Esterification : Methyl ester formation at the 3-position is achieved via acid-catalyzed esterification or transesterification reactions .

Q. How is the structural integrity of this compound validated?

Key analytical methods include:

  • X-ray crystallography : SHELXL software is widely used for refining crystal structures, providing precise bond lengths, angles, and stereochemical assignments .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, diastereotopic protons in the pyrrolidine ring show distinct splitting patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity (e.g., observed vs. calculated mass accuracy within ±0.0002 Da) .

Q. What are the primary research applications of this compound?

  • Medicinal chemistry : Serves as a chiral intermediate for synthesizing bioactive molecules, such as protease inhibitors or kinase-targeting drugs .
  • Catalysis studies : The Cbz-protected amine can act as a directing group in transition-metal-catalyzed reactions .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric purity?

  • Chiral resolution : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during cyclization to enhance enantioselectivity. For example, Pd catalysts with (R)-BINAP achieved >90% ee in related pyrrolidine syntheses .
  • Kinetic control : Adjust reaction temperature and solvent polarity to favor one enantiomer during crystallization .

Q. What mechanistic insights explain contradictory yields in palladium-catalyzed syntheses?

  • Ligand effects : Bulky ligands (e.g., PA-Ph) reduce steric hindrance, improving catalytic turnover but may increase side reactions with sensitive substrates .
  • Substrate electronics : Electron-withdrawing groups (e.g., esters) on the pyrrolidine ring can slow oxidative addition steps, requiring higher catalyst loadings .
  • Data reconciliation : Compare NMR yields vs. isolated yields to account for volatile byproducts or purification losses .

Q. How does the Cbz-protecting group influence reactivity in downstream modifications?

  • Steric shielding : The benzyloxycarbonyl group hinders nucleophilic attacks at the 4-position, directing functionalization to the 3-carboxylate .
  • Acid sensitivity : The Cbz group is stable under basic conditions but cleaved by HBr/HOAc, enabling selective deprotection without disturbing the methyl ester .

Q. What computational methods support stereochemical analysis of this compound?

  • Density Functional Theory (DFT) : Predicts optimized geometries and vibrational frequencies (IR) to validate experimental data .
  • Molecular docking : Models interactions between the compound and biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

Contradictions and Challenges

Q. Why do reported melting points vary across studies?

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting behavior. X-ray diffraction can identify polymorphs .
  • Impurity profiles : Trace solvents (e.g., residual THF) depress melting points. Purity should be confirmed via HPLC or elemental analysis .

Q. How to address discrepancies in catalytic efficiency for similar pyrrolidine derivatives?

  • Standardize conditions : Compare turnover numbers (TON) under identical solvent, temperature, and catalyst systems .
  • Counterion effects : Evaluate how anions (e.g., Cl⁻ vs. BF₄⁻) influence Pd catalyst activity .

Safety and Handling

Q. What precautions are necessary for safe laboratory use?

  • Toxicity mitigation : Wear nitrile gloves and goggles due to unknown acute toxicity (similar compounds show neurotoxic potential) .
  • Waste disposal : Incinerate contaminated packaging via licensed facilities to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.